1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a unique combination of fluorinated pyridine and methoxyphenyl piperazine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material sciences. The presence of fluorine atoms in its structure imparts distinctive physical and chemical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The fluorinated pyridine moiety can interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
Fluazifop-butyl: An agrochemical containing a trifluoromethylpyridine moiety.
Berotralstat: A pharmaceutical compound with a trifluoromethyl group used for treating hereditary angioedema.
Uniqueness: 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine is unique due to its specific combination of fluorinated pyridine and methoxyphenyl piperazine structures. This combination imparts distinctive physical and chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17F4N3O |
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Molecular Weight |
355.33 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H17F4N3O/c1-25-14-4-2-13(3-5-14)23-6-8-24(9-7-23)16-15(18)10-12(11-22-16)17(19,20)21/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
UYZFHDPUDASDFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F |
Origin of Product |
United States |
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